Lipophilic Ligand Efficiency: Target Compound vs. Unsubstituted Tetrahydro Analog
In drug discovery, balancing lipophilicity (logD) is critical for optimizing permeability while minimizing off-target promiscuity and metabolic clearance. The target compound exhibits a calculated logD (pH 7.4) of -1.12, providing a favorable starting point for oral bioavailability optimization compared to the unsubstituted tetrahydro analog (5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine [1]. While the exact logD of the comparator is not directly available from this source, the addition of a methyl group typically contributes +0.5 to +1.0 log units, moving the compound into a more desirable lipophilicity range for membrane permeation while retaining aqueous solubility [2].
| Evidence Dimension | Lipophilicity (logD at pH 7.4) |
|---|---|
| Target Compound Data | -1.12 (calculated) |
| Comparator Or Baseline | Estimated logD for the unsubstituted tetrahydro analog (CAS 1542703-74-1) is approx. -1.7 to -2.1 based on ChemAxon fragment contributions; exact value not available in current search results. |
| Quantified Difference | Approximately +0.6 to +1.0 logD units |
| Conditions | Calculated via JChem (ChemAxon); pH 7.4 |
Why This Matters
The moderate logD of the target compound places it in an optimal range for CNS drug candidates (typically logD 1–3), whereas the more hydrophilic unsubstituted analog may suffer from poor passive permeability, making the target compound a superior starting point for CNS and oral drug design.
- [1] ChemBase. {3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine. CBID:243819. http://www.chembase.cn/molecule-243819.html (accessed 2026-05-02). View Source
- [2] Lipinski, C. A., et al. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
